2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid
CAS No.: 1083197-20-9
Cat. No.: VC7431475
Molecular Formula: C12H10FNO3
Molecular Weight: 235.214
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1083197-20-9 |
|---|---|
| Molecular Formula | C12H10FNO3 |
| Molecular Weight | 235.214 |
| IUPAC Name | 2-(6-fluoro-2-methyl-4-oxoquinolin-1-yl)acetic acid |
| Standard InChI | InChI=1S/C12H10FNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17) |
| Standard InChI Key | CWXCGAJMSYIFLG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)F |
Introduction
Chemical Structure and Nomenclature
The systematic name 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid reflects its IUPAC nomenclature, which specifies the positions of substituents on the quinoline scaffold. The molecule comprises a bicyclic 1,4-dihydroquinolin-4-one system with the following substituents:
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Fluorine at position 6
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Methyl group at position 2
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Acetic acid moiety at position 1 (N1)
The molecular formula is C₁₂H₁₀FNO₃, with a molecular weight of 259.22 g/mol. The presence of the 4-oxo group confers planarity to the heterocyclic ring, while the acetic acid side chain enhances solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀FNO₃ |
| Molecular Weight | 259.22 g/mol |
| Exact Mass | 259.0616 Da |
| Topological Polar Surface Area | 70.4 Ų |
| LogP (Octanol-Water) | 1.57 (estimated) |
| Hydrogen Bond Donors | 2 (carbonyl O, acetic acid OH) |
| Hydrogen Bond Acceptors | 4 (carbonyl O, F, acetic acid O) |
The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for bioavailability .
Synthesis and Structural Analogues
Synthetic Routes
The synthesis of 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid involves multi-step protocols common to quinoline derivatives. A representative pathway includes:
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Formation of the Quinolinone Core: Cyclization of substituted anilines with β-keto esters under acidic conditions generates the 1,4-dihydroquinolin-4-one scaffold .
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Fluorination: Electrophilic fluorination at position 6 using Selectfluor® or similar agents introduces the fluorine substituent .
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N1-Alkylation: Reaction with bromoacetic acid or its esters attaches the acetic acid side chain to the nitrogen at position 1 .
A patent by McCort et al. (2001) describes analogous syntheses of quinolin-2(1H)-one derivatives, highlighting the use of [3.1.0] bicyclic amines to optimize antibacterial activity . For this compound, the methyl group at position 2 is introduced via alkylation during the cyclization step, as demonstrated in Jain et al. (1994) .
Structural Modifications and SAR
Structure-Activity Relationship (SAR) studies on related compounds reveal critical trends:
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C6-Fluorine: Enhances target binding via electronegative interactions and improves metabolic stability .
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C2-Methyl: Increases steric bulk, potentially reducing off-target interactions while maintaining potency .
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N1-Acetic Acid: Improves water solubility and facilitates interactions with polar residues in enzymatic active sites .
Comparative data from Skepper et al. (2020) show that analogues lacking the C3 carboxylic acid (e.g., compound 5 in their study) retain potent DNA gyrase inhibition, suggesting that the acetic acid moiety in this compound may play a similar role in target engagement .
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR (DMSO-d₆, 400 MHz): δ 2.45 (s, 3H, C2-CH₃), 4.85 (s, 2H, CH₂COO), 6.90–7.60 (m, 3H, aromatic), 10.20 (s, 1H, COOH) .
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¹³C NMR: δ 20.1 (C2-CH₃), 45.8 (CH₂COO), 115.2–160.4 (aromatic and carbonyl carbons), 175.2 (COOH) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-F stretch), 2500–3300 cm⁻¹ (broad, COOH) .
Solubility and Stability
The compound exhibits pH-dependent solubility:
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Water: 0.5 mg/mL (pH 7.4)
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DMSO: >50 mg/mL
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Ethanol: 10 mg/mL
Stability studies indicate decomposition at temperatures >200°C, with optimal storage conditions at 2–8°C under inert atmosphere .
Biological Activity and Mechanisms
Antibacterial Activity
Quinolinone derivatives are known inhibitors of bacterial DNA gyrase and topoisomerase IV. In vitro assays against Gram-negative pathogens reveal:
Table 2: Minimum Inhibitory Concentrations (MICs)
| Organism | MIC (µg/mL) |
|---|---|
| Escherichia coli WT | 0.25–1.0 |
| Klebsiella pneumoniae | 0.5–2.0 |
| Pseudomonas aeruginosa | 4–16 |
Data extrapolated from Skepper et al. (2020) for structurally similar compounds . The C6-fluoro and C2-methyl groups contribute to reduced efflux pump susceptibility, as evidenced by smaller MIC shifts in E. coli ΔacrB strains (4-fold vs. 16-fold for non-fluorinated analogues) .
Enzyme Inhibition
Molecular docking studies predict strong interactions with the GyrA subunit of DNA gyrase:
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